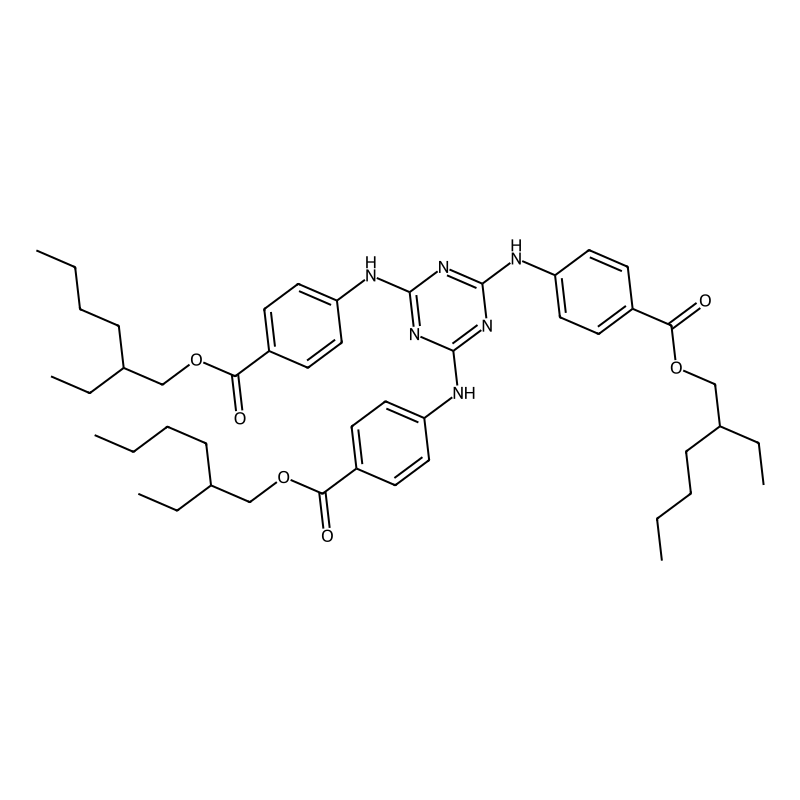

Ethylhexyl triazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethylhexyl triazone (EHT) is a high-molecular-weight, triazine-based organic UV-B filter widely procured for its exceptional absorption capabilities and photostability [1]. As a highly lipophilic crystalline powder, it boasts one of the highest specific extinction coefficients among commercially available oil-soluble UV filters, enabling formulators to achieve aggressive Sun Protection Factor (SPF) targets with minimal active ingredient loading [1]. Its large molecular structure prevents transdermal penetration, while its strong affinity for skin keratin provides intrinsic water resistance [2]. For procurement teams and cosmetic chemists, EHT represents a critical upgrade over legacy cinnamates, offering superior dermal safety, lower formulation weight, and robust stability under intense ultraviolet radiation [1].

Substituting Ethylhexyl triazone with traditional, lower-cost UV-B filters such as Octinoxate (Ethylhexyl Methoxycinnamate) or Octocrylene fundamentally compromises formulation performance and safety [1]. Legacy filters possess significantly lower specific extinction coefficients, requiring up to twice the concentration to achieve equivalent SPF values [2]. This increased chemical load negatively impacts the sensory profile, leading to greasy, heavy emulsions that are less appealing to consumers. Furthermore, smaller molecules like Octinoxate carry a higher risk of systemic skin penetration and exhibit pronounced photodegradation under continuous UV exposure [1]. Attempting to replace EHT with these generic alternatives results in reduced water resistance, shorter wear times, and a higher likelihood of stability failures in modern skincare applications.

Superior UV-B Absorption Efficiency vs. Traditional Cinnamates

Ethylhexyl triazone demonstrates an exceptionally high specific extinction coefficient (E1%, 1cm) of ≥1500 at its absorption maximum of 314 nm [1]. In direct comparison, the widely used traditional UV-B filter Octinoxate (Ethylhexyl Methoxycinnamate, EHMC) exhibits a specific extinction of approximately 830-850 at 308 nm [2]. This near-doubling of absorption efficiency allows formulators to achieve target SPF values with significantly lower active ingredient concentrations.

| Evidence Dimension | Specific Extinction Coefficient (E1%, 1cm) |

| Target Compound Data | ≥1500 at 314 nm |

| Comparator Or Baseline | Octinoxate (EHMC): ~830-850 at 308 nm |

| Quantified Difference | ~1.8x higher absorption efficiency |

| Conditions | Measured in ethanol/methanol at respective absorption maxima |

Enables the procurement of a single high-efficiency filter to reduce total formulation load, minimizing greasy sensory profiles and lowering the risk of skin irritation.

Enhanced Photostability and Recovery Under UV Irradiation

Traditional in vitro testing on inert plates often overestimates UV filter stability. When tested on prepared mammalian skin to account for protein interactions, Ethylhexyl triazone exhibited the highest recovery rates after 4 hours of UV irradiation compared to other common filters [1]. The depletion cascade demonstrated that Benzophenone-3 and Ethylhexyl Methoxycinnamate (EHMC) degraded significantly more than Ethylhexyl triazone, proving its superior photostability in realistic biological environments [1].

| Evidence Dimension | Filter Recovery Rate After 4h UV Irradiation |

| Target Compound Data | Highest recovery (lowest depletion) among tested filters |

| Comparator Or Baseline | EHMC, Octocrylene, and Benzophenone-3 (significantly lower recovery) |

| Quantified Difference | EHT > EHMC > Octocrylene in post-irradiation recovery |

| Conditions | Fresh porcine skin substrate, 4 hours UV irradiation |

Ensures that the final product maintains its protective efficacy over extended wear times, reducing the need for frequent reapplication.

Emollient-Specific Solubility for Maximum Loading and Crystallization Prevention

Ethylhexyl triazone is a crystalline powder that requires careful emollient selection to prevent recrystallization at higher concentrations. While its solubility in standard benchmark emollients like Dibutyl Adipate limits its use to approximately 3%, utilizing high-polarity solvents such as Tributyl Citrate increases its solubility up to 35% at 25°C [1]. This exceptional solvent power allows formulators to safely push EHT concentrations to the 5% regulatory limit without compromising emulsion stability [1].

| Evidence Dimension | Maximum Solubility at 25°C |

| Target Compound Data | Up to 35% in Tributyl Citrate |

| Comparator Or Baseline | Limited to ~3% functional load in standard Dibutyl Adipate systems |

| Quantified Difference | >10x solubility improvement in optimized polar emollients |

| Conditions | In silico and in vitro o/w test emulsions at 25°C |

Provides procurement teams with clear guidance on required co-solvents (e.g., Tributyl Citrate) to maximize the active's performance without stability failures.

Zero-Penetration Profile and Extreme Water Resistance via Molecular Bulk

Ethylhexyl triazone features a massive molecular weight of 823.07 g/mol and an extremely low water solubility profile, making it completely insoluble in aqueous phases [1]. In contrast, traditional filters like Octinoxate have a much lower molecular weight (290.4 g/mol) [2], which increases the risk of transdermal penetration. The high molecular bulk and polar nature of EHT give it a strong affinity for skin keratin, resulting in exceptional wash-off resistance [1].

| Evidence Dimension | Molecular Weight & Skin Penetration Risk |

| Target Compound Data | 823.07 g/mol (No penetration, high keratin affinity) |

| Comparator Or Baseline | Octinoxate: 290.4 g/mol (Higher penetration risk) |

| Quantified Difference | 2.8x larger molecular weight |

| Conditions | Standard physiological skin barrier conditions |

Critical for formulating 'water-resistant' and 'sport' sunscreens while meeting stringent safety requirements against systemic absorption.

High-SPF, Low-Filter-Load Sunscreens

Because Ethylhexyl triazone possesses a specific extinction coefficient of ≥1500, it is the optimal choice for SPF 50+ formulations where minimizing total chemical load is required to maintain a lightweight, non-greasy sensory profile[1]. It allows formulators to hit high UV-B protection targets without exceeding regulatory concentration limits.

Water-Resistant and Sport Sun Care

The compound's massive molecular weight (823.07 g/mol) and complete insolubility in water make it ideal for beach, sport, and extreme-wear sunscreens[1]. Its natural affinity for skin keratin ensures the UV filter remains bound to the stratum corneum during heavy perspiration or water exposure, outperforming smaller, water-soluble alternatives.

Broad-Spectrum Formulations Requiring Polar Emollients

In complex broad-spectrum platforms, Ethylhexyl triazone is highly compatible with polar emollients like Tributyl Citrate, which can solubilize up to 35% of the active [2]. This makes it the preferred UV-B foundation when co-formulating with difficult-to-dissolve UV-A filters, ensuring a stable, crystal-free emulsion over long shelf lives.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

88122-99-0

Wikipedia

Use Classification

Dates

Explore Compound Types